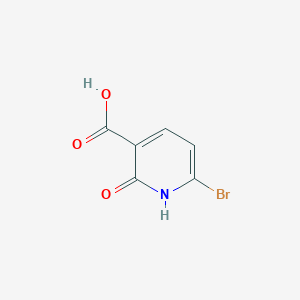
6-Bromo-2-hydroxynicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-hydroxynicotinic acid is a heterocyclic aromatic compound with the molecular formula C6H4BrNO3 and a molecular weight of 218.00 g/mol . It is a derivative of nicotinic acid, featuring a bromine atom at the 6-position and a hydroxyl group at the 2-position on the pyridine ring.
作用机制
Target of Action
The primary target of 6-Bromo-2-hydroxynicotinic acid is nicotinic acid dehydrogenase , an enzyme that plays a crucial role in the metabolism of nicotinic acid . This enzyme is responsible for converting nicotinic acid into 6-hydroxynicotinic acid .
Mode of Action
This compound interacts with its target, nicotinic acid dehydrogenase, by serving as a substrate for the enzyme . The enzyme catalyzes the conversion of nicotinic acid into 6-hydroxynicotinic acid, a process that involves the transfer of electrons in redox reactions .
Biochemical Pathways
The biochemical pathway affected by this compound is the nicotinic acid metabolism pathway . This pathway involves the conversion of nicotinic acid into 6-hydroxynicotinic acid, which serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a vital role in various metabolic processes, including redox reactions .
Result of Action
The action of this compound results in the production of 6-hydroxynicotinic acid, a valuable pharmaceutical intermediate . This compound plays a significant role in the synthesis of nitrogen-containing heterocyclic compounds, which are crucial in chemical pesticides . It also facilitates lipase breakdown, making it valuable in the formulation of weight loss medications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity of nicotinic acid dehydrogenase, which is crucial for the action of this compound, can be affected by changes in temperature, pH, and the presence of other molecules . .
生化分析
Biochemical Properties
It is known that similar compounds, such as 6-hydroxynicotinic acid, can interact with various enzymes and proteins . For instance, 6-hydroxynicotinic acid can be converted into 2,5-dihydroxypyridine by a molybdenum-containing hydroxylase
Cellular Effects
Related compounds such as 6-hydroxynicotinic acid have been shown to influence cell function . For example, 6-hydroxynicotinic acid can function as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism
Molecular Mechanism
The exact molecular mechanism of action of 6-Bromo-2-hydroxynicotinic acid is not yet known. It is known that similar compounds, such as 6-hydroxynicotinic acid, can interact with various biomolecules. For instance, 6-hydroxynicotinic acid can be converted into 2,5-dihydroxypyridine by a molybdenum-containing hydroxylase . This suggests that this compound may also interact with similar enzymes and potentially exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
It is known that similar compounds, such as 6-hydroxynicotinic acid, can be involved in various metabolic pathways . For instance, 6-hydroxynicotinic acid can be converted into 2,5-dihydroxypyridine by a molybdenum-containing hydroxylase . It is plausible that this compound may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-hydroxynicotinic acid typically involves the bromination of 2-hydroxynicotinic acid. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
6-Bromo-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Formation of 6-bromo-2-oxonicotinic acid.
Reduction: Formation of 6-bromo-2-aminonicotinic acid.
Coupling: Formation of biaryl compounds with extended aromatic systems.
科学研究应用
6-Bromo-2-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biochemical pathways.
Industry: Utilized in the development of novel materials and as a precursor for agrochemicals.
相似化合物的比较
Similar Compounds
5-Bromo-2-hydroxynicotinic acid: Similar structure but with the bromine atom at the 5-position instead of the 6-position.
6-Chloro-2-hydroxynicotinic acid: Similar structure with a chlorine atom instead of a bromine atom at the 6-position.
2-Hydroxynicotinic acid: Lacks the bromine atom, serving as the parent compound for various derivatives.
Uniqueness
6-Bromo-2-hydroxynicotinic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific substitution patterns and coupling reactions that may not be possible with other similar compounds .
属性
IUPAC Name |
6-bromo-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHKLJZXZABYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805506-21-1 |
Source


|
| Record name | 6-bromo-2-hydroxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2879570.png)


![N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2879573.png)


![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2879578.png)
![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)




